4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one
Description
Contextualization within Fused Heterocyclic Chemistry and Bioactive Scaffolds
Fused heterocyclic compounds, which consist of two or more rings sharing an edge, form a cornerstone of modern medicinal chemistry. Thienopyridinones, a class of fused heterocycles containing both a thiophene (B33073) and a pyridine (B92270) ring, are a prime example of this significance. The thienopyridine framework is considered a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. researchgate.netekb.eg This versatility stems from the unique electronic and steric properties conferred by the fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring.
The thieno[2,3-b]pyridine (B153569) skeleton, in particular, has been the subject of extensive research due to its presence in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antiproliferative properties. researchgate.net The ability of the thienopyridine core to serve as a versatile template for chemical modification allows for the fine-tuning of its biological activity, making it a highly attractive starting point for drug discovery programs. researchgate.netnih.gov
Historical Perspectives and Evolution of Thienopyridinone Research
The first mention of thieno[2,3-b]pyridines in scientific literature dates back to 1913. researchgate.net However, it was in the 1970s that research into this class of compounds gained significant momentum. Scientists at Sanofi were initially screening compounds for anti-inflammatory properties when they discovered that certain thienopyridine derivatives exhibited potent antithrombotic effects. This serendipitous discovery led to the development of ticlopidine (B1205844), the first clinically approved thienopyridine-based antiplatelet drug. nih.govangelfire.comcapes.gov.br Ticlopidine, a non-competitive antagonist of the platelet adenosine (B11128) diphosphate (B83284) (ADP) receptor P2Y12, paved the way for a new class of antithrombotic agents. nih.gov
The success of ticlopidine spurred further research and development, leading to the introduction of clopidogrel, a second-generation thienopyridine with a more favorable side-effect profile. nih.govangelfire.com The evolution of thienopyridinone research has been marked by the continuous exploration of new synthetic methodologies and the expansion of their therapeutic applications. researchgate.net Modern research continues to build upon this historical foundation, with a focus on creating novel derivatives with enhanced efficacy and selectivity for a variety of disease targets. researchgate.net
Academic Significance of 4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one as a Model Compound
While not a therapeutic agent itself, this compound holds considerable academic significance as a model compound and a key synthetic intermediate. Its relatively simple structure, featuring the core thieno[2,3-b]pyridine scaffold with two methyl groups, makes it an ideal platform for studying the fundamental reactivity and chemical transformations of this heterocyclic system.
The presence of the ketone functional group and the adjacent reactive methylene (B1212753) group allows for a variety of chemical modifications, providing a gateway to a diverse range of more complex thienopyridine derivatives. mdpi.com Researchers have utilized this compound as a starting material for the synthesis of novel compounds with potential applications in areas such as cancer research and as antifungal agents. nih.govnih.gov For instance, derivatives of this compound have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting its role as a scaffold for developing new anti-inflammatory agents. ijper.org
Furthermore, the study of its synthesis and reactions contributes to the broader understanding of heterocyclic chemistry, enabling the development of new synthetic strategies that can be applied to other important classes of compounds. researchcommons.org The investigation of its structural and electronic properties also provides valuable insights that can inform the design of new bioactive molecules based on the thienopyridine framework. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylthieno[2,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-5-3-6(2)10-9-8(5)7(11)4-12-9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQPXCPQBYBKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352136 | |
| Record name | 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55023-32-0 | |
| Record name | 4,6-Dimethylthieno[2,3-b]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55023-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethylthieno 2,3 B Pyridin 3 2h One and Its Analogues
Classical and Established Synthetic Routes
Cyclocondensation Reactions for Thieno[2,3-b]pyridin-3(2H)-one Formation
Cyclocondensation reactions are a cornerstone in the synthesis of the thieno[2,3-b]pyridin-3(2H)-one core. These methods typically involve the formation of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or piperidine (B6355638) ring, or vice versa.
A versatile and widely employed method for constructing the thieno[2,3-b]pyridine (B153569) framework involves the use of 3-aminothieno[2,3-b]pyridine-2-carboxamides as key intermediates. nih.govacs.org These precursors can be synthesized through a multi-step sequence, often starting from readily available materials.
One common approach begins with the S-alkylation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative, such as 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, with an N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide (B78521). acs.org The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to furnish the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide. nih.gov
These 3-aminothieno[2,3-b]pyridine-2-carboxamides can then be further elaborated to various derivatives. For instance, they can undergo oxidative dimerization reactions or be used as building blocks for the synthesis of more complex heterocyclic systems. nih.govacs.org Modifications at the 4- and 6-positions of the thieno[2,3-b]pyridine core, as well as variations in the amide substituent, have been explored to generate libraries of analogues for biological screening. acs.org
| Starting Material | Reagents | Product | Yield | Reference |
| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide, 10% aq. KOH, DMF | 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides | 67-84% | acs.org |
Another established route involves the cyclization of suitably substituted amino-thiophene precursors. This strategy builds the pyridine ring onto an existing thiophene core. A prominent example is the use of 2-aminothiophene derivatives, which can be prepared through the Gewald reaction. wikipedia.orgresearchgate.netarkat-usa.org
These 2-aminothiophenes, often bearing functional groups such as cyano or ester moieties, can undergo cyclization with various reagents to form the fused pyridine ring. For example, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate, synthesized via the Gewald reaction, can serve as a precursor for cyclocondensation with different nitriles to yield ethyl-alkyl-substituted-4-amino-thienopyrimidine-6-carboxylates. nih.gov
Gewald-Type Reactions in Thienopyridine and Thienopyridinone Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophenes are versatile intermediates for the synthesis of various heterocyclic systems, including thieno[2,3-b]pyridines. arkat-usa.orgresearchgate.net
The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The reaction conditions are generally mild, and the use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |
| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Base (e.g., morpholine (B109124), diethylamine) | Polysubstituted 2-aminothiophene | wikipedia.orgresearchgate.net |
These 2-aminothiophene products can then be cyclized to form the desired thieno[2,3-b]pyridine or thieno[2,3-d]pyrimidine (B153573) core. For instance, 2-aminothiophene intermediates can be reacted with various aldehydes in the presence of an acid catalyst to synthesize thieno[2,3-d]pyrimidin-4-one derivatives. researchgate.net
Utilization of 3-Cyano-4,6-dimethyl-2-pyridinethiol as a Key Synthon
The compound 3-cyano-4,6-dimethyl-2-pyridinethiol and its precursor, 3-cyano-4,6-dimethyl-2-pyridone, are valuable starting materials for the synthesis of thieno[2,3-b]pyridines. researchgate.netresearchgate.net 3-Cyano-4,6-dimethyl-2-pyridone can be synthesized through a one-pot, three-component reaction of acetylacetone, malononitrile, and ammonium (B1175870) acetate. researchgate.net This pyridone can then be converted to the corresponding 2-pyridinethiol.
The 2-pyridinethiol derivative can undergo S-alkylation with compounds containing a halogen atom adjacent to an active methylene (B1212753) group, followed by intramolecular cyclization to afford thieno[2,3-b]pyridines. For example, reaction with ethyl chloroacetate (B1199739) would lead to an intermediate that can cyclize to form a thieno[2,3-b]pyridin-3(2H)-one derivative. abertay.ac.uk
Approaches via Sandmeyer and Sonogashira Reactions
Modern cross-coupling reactions like the Sandmeyer and Sonogashira reactions offer alternative pathways to functionalize and construct the thieno[2,3-b]pyridine scaffold.
The Sandmeyer reaction allows for the conversion of an aromatic amino group into a variety of functionalities, including halogens and cyano groups, via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This reaction, typically catalyzed by copper(I) salts, proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in In the context of thienopyridine synthesis, a suitably positioned amino group on a pyridine or thiophene ring could be transformed to introduce a necessary handle for subsequent cyclization or functionalization. nih.govorganic-chemistry.org
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions and has a broad substrate scope. wikipedia.org For the synthesis of thieno[2,3-b]pyridines, a Sonogashira coupling could be envisioned to introduce an alkyne substituent onto a pyridine or thiophene precursor, which could then undergo intramolecular cyclization to form the fused ring system.
| Reaction | Reactants | Catalyst | Product | Reference |
| Sandmeyer Reaction | Aryl diazonium salt, Copper(I) halide/cyanide | Copper(I) | Aryl halide/nitrile | wikipedia.orglscollege.ac.in |
| Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Palladium complex, Copper(I) salt, Base | Substituted alkyne | wikipedia.orgorganic-chemistry.org |
Advanced and Efficient Synthetic Strategies
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, time-saving, and environmentally friendly protocols. This has led to the adoption of advanced techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and novel catalytic systems for the construction of complex heterocyclic scaffolds like thienopyridinones.
Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.govnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in a rapid build-up of temperature and pressure. nih.gov The application of microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including derivatives related to the thienopyridinone core. researchgate.netfoliamedica.bg
The general advantages of using microwave-assisted synthesis are numerous and well-documented. nih.gov Key benefits include:
Reduced Reaction Times: Reactions that might take several hours or even days under conventional heating can often be completed in a matter of minutes. nih.gov
Higher Yields: The rapid heating and controlled conditions can minimize the formation of side products, leading to cleaner reactions and higher yields of the desired product. nih.gov
Improved Purity: The reduction in side reactions often simplifies the purification process.
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Eco-friendliness: Shorter reaction times and often the possibility of using solvent-free conditions contribute to greener chemical processes. nih.gov
In the context of synthesizing heterocyclic systems analogous to thienopyridinones, microwave assistance has been particularly effective in condensation reactions. For instance, the Biginelli condensation, a multicomponent reaction used to synthesize pyrimidine (B1678525) derivatives, has been shown to be highly efficient under microwave irradiation. foliamedica.bgsemanticscholar.org This approach involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, and can be adapted for the synthesis of various fused heterocyclic systems. foliamedica.bg
| Reaction Type | Reactants | Conditions | Advantages |
| Biginelli Condensation | Aldehyde, β-ketoester, Urea/Thiourea | Microwave irradiation, often with a catalyst | Rapid, high yield, atom-economical foliamedica.bgsemanticscholar.org |
| Thiazolidin-4-one synthesis | Various precursors | Microwave irradiation | Significant improvement in reaction efficiency nih.gov |
| Thiadiazolothienopyrimidine synthesis | Various precursors | Microwave irradiation | Enhanced reaction rates and selectivity researchgate.net |
This table summarizes the application of microwave-assisted synthesis in related heterocyclic systems.
A common one-pot approach for the synthesis of the thieno[2,3-b]pyridine skeleton involves the reaction of a 3-cyanopyridine-2(1H)-thione with an α-halo-carbonyl compound or other suitable alkylating agents in the presence of a base. sci-hub.ru In some instances, the intermediate alkylated product is not isolated but is cyclized in situ to afford the final thienopyridine product. researchgate.net
Multicomponent reactions (MCRs) are a particularly elegant class of one-pot reactions where three or more reactants combine to form a single product that incorporates essentially all the atoms of the starting materials. The Thorpe-Ziegler reaction, a key cyclization step in the synthesis of many thieno[2,3-b]pyridines, can be incorporated into multicomponent sequences. researchgate.net For example, a one-pot process can be designed starting from acyclic precursors to construct the bicyclic thienopyridine system. researchgate.net
An example of a one-pot synthesis involves the reaction of malononitrile, phenyl isothiocyanate, and chloroacetonitrile (B46850) under phase transfer catalysis (PTC) conditions to form a polysubstituted thiophene derivative, which can then be further elaborated to thienopyridine structures. nih.govresearchgate.net
| Starting Materials | Key Reaction Type | Product Type | Reference |
| 3-Cyanopyridine-2(1H)-thione, Alkylating agent | Alkylation and in situ cyclization | Thieno[2,3-b]pyridine | sci-hub.ru |
| Malononitrile, Phenyl isothiocyanate, Chloroacetonitrile | Multicomponent reaction under PTC | Substituted thiophene precursor | nih.govresearchgate.net |
| Acyclic precursors | Multicomponent one-pot process | Thieno[2,3-b]pyridine system | researchgate.net |
This table illustrates various one-pot strategies for the synthesis of thienopyridine derivatives.
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. The synthesis of thienopyridinones and related heterocycles often employs various catalytic systems, including base, acid, and metal catalysts.
Base Catalysis: Base-catalyzed reactions are frequently used in the construction of the thieno[2,3-b]pyridine ring system. The Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines is a classic example, where a base is used to generate a carbanion, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net Commonly used bases include potassium hydroxide (KOH), sodium ethoxide (NaOEt), and triethylamine (B128534) (Et3N). researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been employed to facilitate these reactions, particularly in one-pot sequences. nih.govresearchgate.net
Acid Catalysis: While less common than base catalysis for the final cyclization step, acid catalysis can be employed in other stages of the synthesis, for example, in the formation of precursors or in cyclocondensation reactions. researchgate.net
Metal Catalysis: More recently, transition metal catalysis has been explored for the synthesis of complex heterocyclic systems. Nickel and ruthenium-catalyzed reactions, for example, have been reported for the synthesis of pyrimidines and could potentially be adapted for thienopyridine synthesis. mdpi.com These methods offer novel pathways for C-C and C-N bond formation. For instance, zinc bromide (ZnBr2) has been used as a catalyst in the [5+1] annulation of enamidines to yield polysubstituted pyrimidines. mdpi.com
| Catalyst Type | Example Catalyst | Application in Synthesis |
| Base | KOH, NaOEt, Et3N | Thorpe-Ziegler cyclization researchgate.net |
| Phase-Transfer | Tetrabutylammonium bromide (TBAB) | One-pot synthesis of thiophene precursors nih.gov |
| Lewis Acid | Zinc Bromide (ZnBr2) | [5+1] annulation for pyrimidine synthesis mdpi.com |
| Transition Metal | Nickel or Ruthenium complexes | Multicomponent synthesis of N-heterocycles mdpi.com |
This table provides examples of different catalytic methods used in the synthesis of thienopyridines and related heterocycles.
Exploration of Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that deal with the control of the orientation and spatial arrangement of chemical bonds formed in a reaction. youtube.com In the synthesis of complex molecules like 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one, controlling these aspects is crucial for obtaining the desired isomer and avoiding the formation of complex product mixtures.
Regioselectivity refers to the preference for bond formation at one position over other possible positions. khanacademy.org In the synthesis of thieno[2,3-b]pyridines, regioselectivity often arises during the cyclization step. The substitution pattern on the starting materials can direct the cyclization to occur in a specific manner. For example, in the reaction of 2-aminothiophenes with dicarbonyl compounds, the reaction can proceed with high regioselectivity to form specific thieno[2,3-b]pyridine isomers. researchgate.net The choice of reactants and reaction conditions can be tuned to favor the formation of the desired regioisomer. nih.gov
An example of regioselective synthesis is the cyclocondensation of 2-aminothiophenes with dicarbonyl compounds, which can lead to the formation of 4-trifluoromethylthieno[2,3-b]pyridines with high regioselectivity. researchgate.net
Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com While the core thienopyridinone ring system is planar, stereocenters can be present in substituents attached to the ring. The control of stereochemistry is critical when synthesizing chiral derivatives. Stereoselective reactions aim to produce a single enantiomer or diastereomer in excess. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.
While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of stereocontrol are broadly applicable. For any synthesis involving the creation of a chiral center, the relative orientation of the reacting groups and the steric environment of the transition state will determine the stereochemical outcome. khanacademy.org
Structural Elucidation and Spectroscopic Analysis of 4,6 Dimethylthieno 2,3 B Pyridin 3 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one derivatives, the ¹H NMR spectra exhibit characteristic signals for the methyl groups, the pyridine (B92270) ring proton, and any substituents. For instance, in a related series of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, the methyl protons at the 5- and 6-positions typically appear as sharp singlets in the upfield region of the spectrum. ijper.org For example, in one derivative, the methyl groups (5-CH₃ and 6-CH₃) resonate at δ 2.321 and 2.365 ppm, respectively. ijper.org The proton on the pyridine ring of a related thieno[2,3-b]pyridine (B153569) derivative appears as a sharp singlet in the downfield region. nih.gov
In a study of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, the methyl proton in the pyridine ring was observed as a sharp singlet at δ 3.25 ppm. mdpi.com The protons of the thiophene (B33073) ring in this derivative showed two doublets at δ 7.94 and 7.63 ppm (J = 5.7 Hz). mdpi.com
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 5-CH₃ | 2.321 | s | - | ijper.org |
| 6-CH₃ | 2.365 | s | - | ijper.org |
| Pyridine-H | ~6.7 - 7.0 | s | - | nih.gov |
| Thiophene-H | 7.63 | d | 5.7 | mdpi.com |
| Thiophene-H | 7.94 | d | 5.7 | mdpi.com |
| Pyridine Ring CH₃ | 3.25 | s | - | mdpi.com |
Note: Data is for related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine (B153573) derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound derivatives, the ¹³C NMR spectrum will show distinct signals for the methyl carbons, the carbons of the pyridine and thiophene rings, and the carbonyl carbon. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. In a study of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety, the methyl carbon appeared at δ 28.5 ppm, while the carbons of the thienopyrimidine ring and the tetracyclic system were observed between δ 108.1 and 171.8 ppm. mdpi.com
Table 2: Representative ¹³C NMR Spectral Data for a Thieno[2,3-d]pyrimidine Derivative
| Carbon | Chemical Shift (δ, ppm) | Reference |
| Methyl Carbon | 28.5 | mdpi.com |
| Aromatic/Heterocyclic Carbons | 108.1 - 171.8 | mdpi.com |
Note: Data is for a related derivative.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. For example, in polycyclic derivatives, COSY experiments can help assign the signals of para-substituted benzene (B151609) rings by showing the correlation between adjacent protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. The structure of 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide was studied in detail using HSQC and HMBC techniques. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.
Variable Temperature NMR Studies for Conformational Dynamics (e.g., Restricted Rotation)
Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as conformational changes and restricted rotation around single bonds. In some thieno[2,3-b]pyridine derivatives, low-temperature NMR spectra have revealed the presence of non-equivalent protons in certain substituents, indicating restricted rotation. For example, in some polycyclic derivatives, four signals from four non-equivalent hydrogens of a para-substituted benzene ring were observed at low temperatures, suggesting a hindered rotation around the C-N bond. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides key information. The most characteristic absorption is that of the carbonyl group (C=O) of the pyridinone ring, which typically appears in the region of 1650-1722 cm⁻¹. ijper.orgmdpi.comresearchcommons.org For instance, the IR spectrum of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative showed a characteristic C=O absorption at 1722 cm⁻¹. mdpi.com In a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, the C=O stretching vibration was observed around 1655 cm⁻¹. ijper.org Other important absorptions include C-H stretching vibrations of the methyl and aromatic groups, and C-N stretching vibrations.
Table 3: Characteristic IR Absorption Bands for Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| C=O (Carbonyl) | 1651 - 1722 | ijper.orgmdpi.comresearchcommons.org |
| N-H Stretch | 3224.98 | ijper.org |
| C-H (aliphatic) | 2848 - 2962 | ijper.orgresearchcommons.org |
| C-H (aromatic) | 3186.40 | ijper.org |
| C=C (aromatic) | 1597.06 | ijper.org |
| C-N | 1369.46 | ijper.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
For derivatives of this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, the mass spectrum of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one showed a molecular ion peak at m/z = 461, corresponding to the molecular formula C₂₆H₁₅N₅O₂S. mdpi.com HRMS (ESI) analysis of 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide showed a calculated value of 316.0914 for (M+H)⁺, with a found value of 316.0910, confirming the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 4: Mass Spectrometry Data for Thieno[2,3-b]pyridine Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | ESI (M+H)⁺ | 316.0914 | 316.0910 | nih.gov |
| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | ESI (M+Na)⁺ | 380.1050 | 380.1039 | nih.gov |
| 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | EI | 461 (M⁺) | 461 | mdpi.com |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and torsion angles. This technique is instrumental in understanding the conformational intricacies and non-covalent interactions that govern the packing of molecules in the crystal lattice.
A detailed crystallographic study of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile reveals a molecular structure that is nearly planar. nih.govresearchgate.net The dihedral angle between the fused thiophene and pyridine rings is a mere 1.38(4)°, indicating a high degree of planarity for the bicyclic core. nih.govresearchgate.net This planarity is a common feature in many thieno[2,3-b]pyridine derivatives and is thought to influence their biological activities and physical properties, such as solubility, by facilitating intermolecular stacking interactions. mdpi.com
The substituents on the thieno[2,3-b]pyridine ring system exhibit slight deviations from this mean plane. The amine nitrogen atom (N2), the nitrile atoms (C8/N3), and the methyl carbons (C9/C10) are displaced by 0.0761(13) Å, 0.0478(14) Å, 0.0922(13) Å, 0.0934(15) Å, and 0.0680(15) Å, respectively. nih.gov
In the crystal lattice, the molecules of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile are organized into layers parallel to the ab plane. nih.gov This arrangement is stabilized by a network of intermolecular interactions. Notably, N-H···N hydrogen bonds are observed, which play a crucial role in linking the molecules together. nih.gov
Furthermore, significant π-π stacking interactions are present between adjacent pyridine and thiophene rings, with a centroid-to-centroid distance of 3.537(3) Å. nih.govresearchgate.net These stacking interactions, along with the hydrogen bonds, contribute to the formation of a stable, tightly packed crystal structure. The high melting points often observed for thienopyridines are a reflection of the energy required to overcome these strong intermolecular forces. mdpi.com The disruption of this tight packing by introducing bulky substituents has been explored as a strategy to improve the aqueous solubility of some thieno[2,3-b]pyridine derivatives. mdpi.com
The crystallographic parameters for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.26 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 14.562(3) |
| b (Å) | 8.1252(16) |
| c (Å) | 16.211(3) |
| Volume (ų) | 1918.1(7) |
| Z | 8 |
| Temperature (K) | 113 |
| Radiation | Mo Kα |
| Dihedral Angle (Thiophene/Pyridine) (°) | 1.38(4) |
| N-H···N Distances (Å) | 3.0361(17), 3.0900(18) |
| π-π Stacking Distance (Å) | 3.537(3) |
Reactivity and Chemical Transformations of 4,6 Dimethylthieno 2,3 B Pyridin 3 2h One and Its Analogues
Oxidative Reactions of Thienopyridinone Systems
The sulfur atom in the thiophene (B33073) ring of thienopyridinone systems is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These reactions can significantly alter the electronic properties and biological activity of the parent molecule.
Research into the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are close analogues of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one, has revealed interesting reactivity. The oxidation of 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield both the corresponding sulfoxide (B87167) and sulfone. nih.gov Specifically, using m-CPBA in dichloromethane (B109758) (CH2Cl2) resulted in the formation of the 1-oxide (sulfoxide) and the 1,1-dioxide (sulfone). nih.gov
In some cases, an unusual oxidative dimerization has been observed. While detailed mechanistic studies on the dimerization of this compound itself are not extensively reported, the behavior of its analogues provides insight into potential reaction pathways. For instance, the oxidation of certain 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to dimeric structures under specific conditions, although the primary products are often the monomeric sulfoxides and sulfones. nih.govacs.org
| Starting Material | Oxidizing Agent | Solvent | Product(s) | Yield |
|---|---|---|---|---|
| 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | m-CPBA | CH2Cl2 | Sulfoxide (1-Oxide) | 38% |
| m-CPBA | CH2Cl2 | Sulfone (1,1-Dioxide) | 23% | |
| 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | MMPP | CH3CN | Sulfone (1,1-Dioxide) | 48% |
Annulation and Ring-Forming Reactions on the Thienopyridinone Core
The thienopyridinone scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These annulation reactions are critical for synthesizing novel compounds with diverse biological activities.
One common strategy involves the Thorpe-Ziegler cyclization of appropriately substituted pyridine-2-thiol (B7724439) derivatives. For example, the reaction of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione with chloroacetonitrile (B46850), followed by base-catalyzed cyclization, yields 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. nih.gov This aminothiophene derivative is a key intermediate that can undergo further ring-forming reactions.
Further elaboration of the thienopyridinone core can be achieved by building additional rings onto the existing framework. For instance, 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivatives can react with formamide (B127407) to construct a fused pyrimidine (B1678525) ring, leading to the formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine systems. mdpi.com Similarly, reactions with triethyl orthoformate followed by treatment with formamide can also yield these fused systems. mdpi.com Another example involves the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl3-SiO2 catalyst to produce a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivative. mdpi.com
| Starting Material(s) | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 6-(5-bromobenzofuran-2-yl)-2-(cyanomethylthio)pyridine-3-carbonitrile | Base-catalyzed cyclization | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | mdpi.com |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | mdpi.com |
| 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one | FeCl3-SiO2, Ethanol | 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | mdpi.com |
Electrophilic and Nucleophilic Substitution Reactions
The thieno[2,3-b]pyridine (B153569) system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the nature of the reagent and the reaction conditions.
Kinetic studies on the parent thieno[2,3-b]pyridine have shown that it undergoes electrophilic substitution reactions such as nitration and hydrogen exchange. rsc.org The reactivity of the different positions on the heterocyclic core is influenced by the electronic effects of the fused rings and the heteroatoms.
Nucleophilic substitution reactions are also important for the functionalization of the thienopyridinone core. For example, in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, a related heterocyclic system, a key step involves the nucleophilic substitution of a chloro group. nih.gov Heating thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl3) can generate a 4-chloro intermediate, which then readily reacts with nucleophiles like morpholine (B109124) to yield the corresponding 4-substituted products. nih.gov This type of reaction is a common strategy for introducing diversity into the thienopyrimidine scaffold.
Functional Group Interconversions and Derivatization Strategies
The functional groups present on the thienopyridinone core can be modified to synthesize a wide array of derivatives. These interconversions are essential for fine-tuning the physicochemical properties and biological activities of these compounds.
A notable derivatization strategy involves the modification of functional groups on the pyridine (B92270) ring of the thieno[2,3-b]pyridine system. For instance, thieno[2,3-b]pyridines containing a C-5 methylene-hydroxyl group have been derivatized to form esters and carbonates. mdpi.com This approach aimed to improve properties like solubility by disrupting the crystal packing of these planar molecules. mdpi.com
In the related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one system, derivatization at the N-3 position of the pyrimidinone ring has been explored. ijper.org The reaction of the parent compound with sodium hydride (NaH) to form the corresponding anion, followed by treatment with various acyl chlorides (e.g., 4-fluorobenzoyl chloride), allows for the introduction of different substituents at this position. ijper.org This highlights a versatile method for creating a library of N-acylated thienopyrimidinone derivatives.
Computational Chemistry and Molecular Modeling Studies of Thienopyridinone Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide array of molecular properties, from geometric parameters to reactivity indices. For thienopyridinone derivatives, DFT calculations provide a fundamental understanding of their intrinsic electronic characteristics.
Electronic Structure, Molecular Orbital Analysis, and Reactivity Predictions
DFT calculations are frequently employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's kinetic stability, chemical reactivity, and optical and electronic properties. nih.govunito.it
In studies of related heterocyclic systems, DFT methods like B3LYP with a 6-311G(d,p) basis set have been successfully used to predict molecular geometries and electronic properties. nih.gov For thienopyridinone derivatives, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict the sites susceptible to electrophilic and nucleophilic attack. scirp.org Generally, the regions with negative electrostatic potential (often colored red or orange) indicate favorable sites for electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. scirp.org
The electronic structure of thienopyridine derivatives is characterized by the delocalization of π-electrons across the fused ring system. The specific arrangement of heteroatoms (nitrogen and sulfur) and substituents, such as the methyl groups in 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one, significantly influences the electron distribution and, consequently, the molecule's reactivity. nih.gov Theoretical calculations on similar structures have shown that the presence of both electron-donating and electron-withdrawing groups can modulate the electronic properties and reactivity of the entire molecule. researchgate.net
Table 1: Predicted Electronic Properties of a Generic Thienopyridinone Scaffold from DFT Studies
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Typically in the range of -5 to -7 eV for similar heterocyclic systems. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Typically in the range of -1 to -3 eV for similar heterocyclic systems. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Varies depending on substituents, generally affecting stability. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | Non-zero due to the presence of heteroatoms. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and nitrogen atom. | Predicts sites for electrophilic attack and hydrogen bonding. |
Note: The values presented are illustrative and based on general findings for related heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.
Conformational Analysis and Investigation of Rotational Barriers
Conformational analysis of thienopyridinone derivatives is crucial for understanding their three-dimensional structure and how it relates to their biological activity. Restricted rotation around certain bonds, such as the C-N amide bond, can lead to the existence of different rotational isomers (rotamers). researchgate.net This phenomenon has been observed in N-acyl tetrahydrothienopyridine derivatives, where NMR spectroscopy revealed the presence of both Z- and E-rotamers in solution. researchgate.net
DFT calculations can be used to determine the energy barriers associated with such rotations. For instance, studies on related carbamates have shown that the rotational barrier around a C-N bond can be influenced by the nature of the substituents and the solvent environment. researchgate.net The presence of bulky groups or specific electronic interactions can increase the energy required for rotation. researchgate.net In the case of this compound, while the core structure is relatively rigid, conformational flexibility might arise from any potential N-substituents, which could be investigated using DFT to calculate the rotational energy barriers.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein target.
Prediction of Ligand-Protein Interactions and Binding Modes
Molecular docking simulations can elucidate the binding mode of this compound within the active site of a target protein. These simulations predict the binding affinity, typically expressed as a docking score or binding free energy, and detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govwum.edu.pk
For example, in studies of other thienopyridine derivatives, docking has been used to predict interactions with enzymes like IKKβ and topoisomerase II. nih.govnih.gov These studies often reveal key amino acid residues in the protein's active site that are crucial for binding. The carbonyl group and the nitrogen atom of the pyridinone ring in this compound are potential hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.
Identification of Potential Protein Targets and Binding Sites
Beyond predicting interactions with known targets, molecular docking can be employed in a reverse docking approach to identify potential new protein targets for a given ligand. By screening a library of protein structures, it is possible to identify proteins that have a high predicted binding affinity for this compound. This can suggest novel therapeutic applications for the compound.
Studies on similar thienopyridine scaffolds have identified a range of potential protein targets, including kinases, polymerases, and other enzymes involved in disease pathways. nih.govnih.gov For instance, some thienopyridine derivatives have been identified as inhibitors of the HIV Rev-Rev response element (RRE) protein-RNA complex. nih.gov The identification of such targets is often guided by the principle of chemical similarity, where ligands with similar structures are expected to bind to related proteins. nih.gov
Table 2: Illustrative Potential Protein Targets for Thienopyridinone Derivatives Identified Through Docking and Other Methods
| Potential Protein Target | Therapeutic Area | Key Interactions Observed in Docking |
| IKKβ (Inhibitor of kappa B kinase subunit β) | Inflammation, Cancer | Hydrogen bonding, hydrophobic interactions with the kinase active site. nih.gov |
| Topoisomerase II | Cancer | Intercalation into DNA and interactions with the enzyme's binding pocket. nih.gov |
| PIM-1 Kinase | Cancer | Interactions with the hinge region of the kinase domain. nih.gov |
| HIV Rev Protein | Antiviral | Interactions disrupting protein-RNA complex formation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
For thienopyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed to understand the structural requirements for their biological activity. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.
A CoMFA and CoMSIA study on thienopyridine analogues as IKKβ inhibitors revealed that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity. nih.gov The results indicated that substitution with hydrophobic groups possessing an electron-withdrawing effect at specific positions (R4 and R6 in the studied series) could enhance the biological activity. nih.gov Such insights are invaluable for the rational design of new, more potent derivatives of this compound by suggesting specific modifications to its core structure. The development of a robust QSAR model requires a dataset of compounds with experimentally determined biological activities, which would be a necessary step for applying this methodology to novel derivatives of this specific thienopyridinone.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods that are used to correlate the 3D properties of a set of molecules with their biological activities. These techniques are pivotal for understanding the steric and electrostatic interactions that govern a ligand's affinity for its receptor.
While no specific CoMFA or CoMSIA studies on this compound have been reported, a receptor-guided 3D-QSAR study on a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives as inhibitors of protein kinase C theta (PKC-θ) illustrates the application of this methodology. nih.gov In such a study, a series of compounds with varying substituents and corresponding biological activities are aligned, and their surrounding steric and electrostatic fields are calculated.
A hypothetical CoMFA analysis for a series of thieno[2,3-b]pyridin-3(2H)-one derivatives might involve the following steps:
Selection of a training set: A series of this compound analogs with a range of biological activities would be selected.
Molecular modeling and alignment: The 3D structures of the molecules would be built and conformationally sampled. A crucial step is the alignment of all molecules based on a common scaffold.
Calculation of molecular fields: The aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point.
Statistical analysis: Partial least squares (PLS) analysis is then used to derive a correlation between the variations in the field values and the variations in biological activity.
The output of a CoMFA study is often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic properties would be expected to increase or decrease biological activity. For instance, a green contour map might indicate that bulky substituents are favored in a particular region, while a red contour map could suggest that electronegative groups are detrimental to activity in another.
CoMSIA builds upon the CoMFA concept by calculating additional molecular similarity indices, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable 3D-QSAR model.
A study on thieno[2,3-b]pyridinones as N-methyl-D-aspartate (NMDA) receptor antagonists also utilized QSAR calculations to interpret the potencies of the synthesized compounds. nih.govresearchgate.net This research highlighted that substituents like halogens (Cl or Br) near the sulfur atom and short alkyl chains at other positions were beneficial for activity. nih.govresearchgate.net
Table 1: Hypothetical CoMFA and CoMSIA Field Contributions for a Series of Thienopyridinone Derivatives
| Field Type | Favorable Contribution | Unfavorable Contribution |
| Steric | Increased bulk at the 4- and 6-positions may enhance activity. | Bulky groups at the 2-position may lead to steric clashes. |
| Electrostatic | Electron-donating groups on the pyridine (B92270) ring could be beneficial. | Electron-withdrawing groups on the thieno ring may decrease activity. |
| Hydrophobic | Hydrophobic substituents at the 6-position could improve binding. | Polar groups in a hydrophobic pocket of the target would be unfavorable. |
| H-Bond Donor | A hydrogen bond donor at the N-H position is likely crucial for interaction. | Additional H-bond donors may not be tolerated in certain regions. |
| H-Bond Acceptor | The carbonyl oxygen is a key hydrogen bond acceptor. | Additional H-bond acceptors may not find a suitable partner in the binding site. |
This table is a hypothetical representation to illustrate the type of data generated from CoMFA/CoMSIA studies and is not based on experimental data for this compound.
Development of Pharmacophore Models for Rational Design
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Pharmacophore modeling is a powerful tool in rational drug design, used for virtual screening to identify new lead compounds and to guide lead optimization. nih.gov
Pharmacophore models can be developed using two main approaches: ligand-based and structure-based. youtube.com In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by superimposing a set of active molecules and identifying common chemical features that are essential for their activity. youtube.com If the 3D structure of the target protein is available, a structure-based pharmacophore can be derived from the key interaction points between the protein and a bound ligand. nih.gov
For this compound and its analogs, a pharmacophore model would likely consist of key features such as:
A hydrogen bond acceptor: The carbonyl oxygen at the 3-position.
A hydrogen bond donor: The N-H group at the 2-position.
Aromatic/hydrophobic regions: The thieno[2,3-b]pyridine (B153569) core and the methyl groups at positions 4 and 6.
An additional hydrophobic feature: The methyl group at the 6-position.
The development of such a model would enable medicinal chemists to design new derivatives of this compound with a higher probability of being active. For instance, the pharmacophore could be used as a 3D query to search large chemical databases for novel scaffolds that match the required features. Furthermore, it can guide the modification of the existing scaffold to enhance interactions with the target.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Carbonyl oxygen at position 3 |
| 2 | Hydrogen Bond Donor | NH group at position 2 |
| 3 | Aromatic Ring | Thiophene (B33073) ring |
| 4 | Aromatic Ring | Pyridine ring |
| 5 | Hydrophobic | Methyl group at position 4 |
| 6 | Hydrophobic | Methyl group at position 6 |
This table represents a hypothetical pharmacophore model for the title compound based on its chemical structure.
The insights gained from CoMFA, CoMSIA, and pharmacophore modeling are complementary and provide a comprehensive understanding of the SAR of thienopyridinone derivatives. These computational approaches are invaluable for accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds, ultimately saving time and resources.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the mechanistic investigations of the chemical compound This compound as an inhibitor for the following enzymes:
Glycogen Synthase Kinase-3β (GSK-3β)
Pim-1 Kinase
p38α Mitogen-Activated Protein Kinase (MAPK)
IκB Kinase β (IKKβ)
Epidermal Growth Factor Receptor (EGFR) Kinase
β-Secretase 1 (BACE1)
While the broader class of thienopyridines and related heterocyclic compounds has been a subject of medicinal chemistry research for potential enzyme inhibition, specific studies on the biological activities and inhibition mechanisms of this compound against these particular targets are not present in the available literature.
Research has been conducted on various derivatives of the thienopyridine and thienopyrimidine scaffolds. For instance, different substituted thieno[3,2-c]pyrazoles and thieno[2,3-d]pyrimidines have been investigated as potential inhibitors of kinases like GSK-3β and EGFR. nih.govnih.govnih.govnih.gov However, these studies focus on molecules structurally distinct from this compound and their findings cannot be extrapolated to the specified compound.
Therefore, the detailed article on the enzyme inhibition mechanisms and molecular interactions of this compound as requested cannot be generated due to the absence of published research on this specific topic.
Mechanistic Investigations of Biological Activities of Thienopyridinone Derivatives
Enzyme Inhibition Mechanisms and Molecular Interactions
Eicosanoid Biosynthesis Pathway Interference
There is no specific information available in the reviewed literature detailing the interference of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one with the eicosanoid biosynthesis pathway. For context, the eicosanoid pathway, which includes prostaglandins (B1171923) and leukotrienes, is a critical mediator of inflammation. wikipedia.org The key enzymes in this pathway, such as cyclooxygenases (COX-1 and COX-2), are common targets for anti-inflammatory drugs. While studies have been conducted on other related heterocyclic compounds, such as 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been evaluated as selective COX-2 inhibitors, similar data for this compound is absent.
Coenzyme A (CoA) Synthesis Pathway Disruption
No studies were found that investigate the potential for this compound to disrupt the Coenzyme A (CoA) synthesis pathway.
Interactions with Intracellular Targets (e.g., DNA, RNA, NQO1 protein)
Direct interaction studies between this compound and intracellular macromolecules such as DNA, RNA, or specific proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) have not been reported. While other thieno[2,3-b]pyridine (B153569) derivatives have been examined for their anticancer properties, which may involve such interactions, this has not been specifically documented for this compound. nih.gov
Investigation of Cellular Mechanisms (e.g., Reactive Oxygen Species Generation)
There is no available research on the role of this compound in the generation of reactive oxygen species (ROS) or other specific cellular mechanisms.
Structure Activity Relationship Sar Studies of Thienopyridinone Derivatives
Influence of Substituent Variations on Thienopyridinone Core Activity
The placement of methyl groups on the thienopyridine core is a key determinant of activity. For instance, in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides developed as bone anabolic agents, the core structure was found to be essential for enhancing alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation. nih.gov The optimization of substituents at the C4-position of the thienopyridine ring was a focal point of these studies. nih.gov
Research on related pyridine (B92270) derivatives has shown that the number and position of methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity. nih.gov While not a direct analogue, this suggests that the positioning of electron-donating groups like methyl groups at positions 4 and 6 on the thienopyridinone core likely plays a significant role in modulating the electronic properties and, consequently, the biological activity of the molecule. The presence of these groups can influence the molecule's interaction with its biological target.
In a study of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives, the methyl group on the pyridin-2-yl moiety was found to be crucial for inhibiting M. ulcerans. biorxiv.org This highlights the importance of the specific placement of methyl groups for biological activity.
The introduction of halogens and other functional groups onto the thienopyridinone scaffold has been extensively studied to fine-tune activity. In the development of thieno[2,3-b]pyridinones as N-methyl-D-aspartate (NMDA) receptor antagonists, halogenation of the thieno part of the nucleus proved to be a successful strategy. nih.gov
Specifically, the introduction of chlorine (Cl) or bromine (Br) near the sulfur atom, combined with short alkyl chains at other positions, resulted in compounds with significantly increased potency. nih.gov This indicates that the electron-withdrawing nature and size of the halogen at specific positions are critical for optimizing the interaction with the receptor.
Furthermore, the addition of a 3'-phenoxy moiety to these halogenated derivatives led to another substantial increase in potency. nih.gov This demonstrates that a combination of halogenation and other functionalizations can lead to synergistic effects on biological activity.
Studies on other thieno[2,3-b]pyridine (B153569) derivatives have shown that functionalization through oxidation can lead to the formation of N-oxides, S-oxides, and sulfones, which represent another avenue for modifying the core structure and its properties. acs.orgnih.gov The introduction of fluorine-containing substituents, such as a difluoromethyl group, has also been explored, as the replacement of hydrogen with fluorine can significantly alter physicochemical properties and biological activity without causing major steric changes. researchgate.net
A review of pyridine derivatives with antiproliferative activity noted that the presence of halogen atoms could sometimes lead to lower activity, suggesting that the impact of halogenation is highly context-dependent and relies on the specific scaffold and target. mdpi.com In contrast, for some 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, 2,3-disubstitution on the phenyl carboxamide with groups like methyl and chloro led to excellent cell growth inhibition. mdpi.com
| Modification | Position | Effect on Activity | Reference |
| Halogen (Cl, Br) | Near sulfur on thieno ring | Increased potency | nih.gov |
| Short alkyl chains | On thieno ring | Increased potency (in combination with halogen) | nih.gov |
| 3'-phenoxy moiety | On phenyl substituent | Further increased potency | nih.gov |
| Fluorine | Replaces Hydrogen | Alters physicochemical properties and biological activity | researchgate.net |
| 2'-Me, 3'-Cl | On phenyl carboxamide | Excellent cell growth inhibition | mdpi.com |
Rational Design Principles Based on Thienopyridinone Scaffold Modifications
The development of novel thienopyridinone derivatives often relies on rational design principles to optimize their pharmacological profiles.
Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. researchgate.net A classic example is the bioisosteric exchange of a benzene (B151609) ring with a thiophene (B33073) ring. nih.gov
In the context of thienopyridinone derivatives, this principle was applied by using the 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template to design thieno[2,3-b]pyridinone isomers. nih.gov This benzene/thiophene exchange aimed to explore whether the thienopyridinone scaffold could mimic the activity of the quinolinone. nih.gov
However, not all bioisosteric replacements are successful. In a study on related thieno[2,3-d]pyrimidines, replacing a hydroxyl (-OH) group with its bioisostere, an amino (-NH2) group, led to a significant decrease in inhibitory activity. nih.gov This highlights that even subtle changes in electronic and hydrogen-bonding properties between bioisosteres can have profound pharmacological implications. The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement, enhancing the activity of the parent compound. rsc.org
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. Introducing conformational restraints can lock a molecule into a more active conformation, thereby enhancing its activity.
For thieno[2,3-b]pyridine derivatives, which are largely planar molecules, there is a tendency for strong intermolecular interactions and tight crystal packing, which can lead to poor solubility. mdpi.com It was hypothesized that adding bulky yet cleavable groups, such as esters and carbonates, could disrupt this tight packing. This modification increases the number of rotatable bonds and adds bulk, which can lead to a lower crystal packing energy and improved solubility, potentially increasing intracellular concentrations and antiproliferative activity. mdpi.com
Studies on tethered aryl groups in anti-proliferative thieno[2,3-b]pyridines have shown that the length of the linker between the core and the appended aryl group is critical for activity. mdpi.comnih.gov A propyl linker was found to be optimal for placing the aryl ring in a lipophilic pocket of the target enzyme, while a longer, four-atom chain was considerably less active. mdpi.comnih.gov This demonstrates how conformational flexibility and the spatial arrangement of functional groups directly impact the activity profile.
Development of Predictive Models for Structure-Activity Relationships
To rationalize the observed SAR data and guide the design of new, more potent compounds, quantitative structure-activity relationship (QSAR) models are often developed. These computational models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For a series of thieno[2,3-b]pyridinone NMDA receptor antagonists, QSAR calculations were successfully used to provide a consistent interpretation of the potencies of most compounds in the series. nih.gov This suggests that the structural descriptors used in the model were able to capture the key features responsible for the observed differences in activity.
The development of such predictive models often involves generating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and using statistical methods to build a correlation model. mdpi.comresearchgate.net For instance, electrostatic potential maps can be used to understand the relationship between a molecule's electron density and its biological activity, helping to predict non-covalent interactions with the target. mdpi.com
Interdisciplinary Approaches in SAR Elucidation for Thienopyridinones
The elucidation of Structure-Activity Relationships (SAR) for thienopyridinone derivatives is a complex process that benefits significantly from the integration of multiple scientific disciplines. By combining computational chemistry, chemical synthesis, and biological testing, researchers can gain a more comprehensive understanding of how the structural features of these compounds influence their biological activity. This interdisciplinary approach allows for the rational design of more potent and selective molecules.
A key aspect of modern drug discovery is the use of computational tools to predict how a molecule will interact with its biological target. For thienopyridinone derivatives, Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental. nih.govresearchgate.net These studies establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities. For instance, QSAR models can reveal that specific substitutions on the thienopyridinone core, such as the placement of halogen atoms or short alkyl chains, are crucial for enhancing potency. nih.govresearchgate.net In the case of thienopyridinones designed as N-methyl-D-aspartate (NMDA) receptor antagonists, QSAR calculations have provided a consistent interpretation of the potencies of various derivatives. nih.govresearchgate.net
The insights gained from computational models guide the synthetic efforts. Organic chemists synthesize novel thienopyridinone analogues with specific structural modifications predicted to improve activity. For example, if a QSAR model suggests that increased hydrophobicity in a particular region of the molecule is beneficial, chemists can introduce lipophilic groups at that position. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of interdisciplinary SAR elucidation.
Biological evaluation is the ultimate test of the computational predictions and synthetic designs. In the context of thienopyridinones, this often involves in vitro assays to determine the compound's inhibitory activity against a specific target. For example, studies on thieno[2,3-b]pyridines as chemosensitizers for cancer therapy involved screening a library of compounds for their ability to inhibit enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) and to enhance the efficacy of existing anticancer drugs. nih.gov The biological data feeds back into the computational models, allowing for their refinement and the design of the next generation of compounds.
Furthermore, advanced analytical techniques are employed to understand the molecular interactions at a deeper level. While not explicitly detailed for 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one in the provided context, an interdisciplinary approach would typically involve techniques like X-ray crystallography to determine the three-dimensional structure of a thienopyridinone derivative bound to its target protein. This provides invaluable information about the key binding interactions and helps to explain the observed SAR trends.
The synergy between these different scientific fields is crucial for navigating the complex chemical space of thienopyridinone derivatives and for the successful development of new therapeutic agents.
| Compound/Derivative Class | Interdisciplinary Method | Key Findings |
| Thieno[2,3-b]pyridinone Derivatives | Quantitative Structure-Activity Relationship (QSAR) | Consistent interpretation of potencies for NMDA receptor antagonists. nih.govresearchgate.net |
| Thieno[2,3-d]pyrimidine-2,4-diones | Synthesis and SAR studies | Identified the 2-(2-pyridyl)ethyl group and hydrophobic substituents as key for GnRH receptor binding. nih.gov |
| 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | Synthesis, biological evaluation, and investigation of DNA repair pathway involvement | Identified structural motifs for optimal performance as chemosensitizers for TOP1 inhibitors. nih.gov |
Q & A
Q. What are the key physicochemical properties and identifiers of 4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one?
The compound is identified by its IUPAC name (this compound), CAS number 55023-32-0, molecular formula C₉H₉NOS, and molecular weight 179.24 g/mol. Synonyms include "this compound." Key physicochemical data, such as solubility or melting point, are not explicitly provided in the available evidence, but elemental analysis (C, H, N, S) and mass spectrometry (MS) can be used for verification .
Q. What synthetic routes are reported for thieno[2,3-b]pyridine derivatives, and how can they be adapted for this compound?
Thieno[2,3-b]pyridine derivatives are typically synthesized via aromatic electrophilic substitution or cyclization reactions. For example, chlorination or carboxylation at specific positions (e.g., 2-, 4-, or 6-) can introduce functional groups. Adapting these methods for 4,6-dimethyl derivatives would involve methyl group incorporation during ring closure or post-synthetic modification. lists derivatives like 4-chlorothieno[2,3-b]pyridine-2-carboxylic acid, suggesting halogenation and carboxylation as viable steps .
Q. How can researchers validate the purity and structural integrity of this compound?
Standard characterization methods include:
- Mass Spectrometry (MS): ESI-MS data (e.g., m/z 251 [M+1]⁺ for related compounds) can confirm molecular weight .
- Elemental Analysis: Matching calculated vs. observed C, H, N, and S percentages ensures purity (e.g., deviations < 0.3% as in ) .
- Chromatography: HPLC or TLC to assess purity, especially if synthesizing derivatives .
Advanced Research Questions
Q. What computational strategies are recommended for optimizing bioactivity in thieno[2,3-b]pyridine derivatives?
Advanced studies on related heterocycles (e.g., JAK inhibitors in ) employ:
- QSAR Modeling: To correlate structural features (e.g., lipophilicity, substituent positions) with activity.
- Molecular Docking: Predict binding interactions with target proteins (e.g., JAK kinases).
- Pharmacophore Modeling: Identify critical functional groups for activity optimization.
For 4,6-dimethyl derivatives, substituent effects on steric hindrance or electronic properties should be analyzed computationally before synthesis .
Q. How can structural modifications at the 2-position enhance selectivity in therapeutic applications?
describes a derivative with a 2-carboxamide group (3-amino-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide), demonstrating that polar groups at this position improve solubility and target engagement. Methodological steps include:
Q. What analytical techniques resolve contradictions in spectral data for thieno[2,3-b]pyridine derivatives?
Discrepancies in NMR or MS data may arise from tautomerism or impurities. Solutions include:
Q. How can researchers design experiments to evaluate the metabolic stability of this compound?
- In Vitro Assays: Use liver microsomes or hepatocytes to measure clearance rates.
- Isotopic Labeling: Track metabolic pathways via ¹⁴C or deuterium tags.
- LC-MS/MS: Identify metabolites and degradation products.
highlights similar approaches for optimizing pharmacokinetics in JAK inhibitors .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
